2-(Pyridin-4-yl)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)oxolan-3-amine is a heterocyclic organic compound that features a pyridine ring attached to an oxolane ring with an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of pyridine derivatives with oxirane compounds in the presence of a base to form the oxolane ring . The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxolane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(Pyridin-4-yl)oxolan-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Pyridin-4-yl)oxolan-3-amine include:
N-(Pyridin-4-yl)pyridin-4-amine: A compound with two pyridine rings connected by an amine group.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring attached to a pyrimidine ring.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an oxolane ring with an amine group. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-pyridin-4-yloxolan-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-2,4-5,8-9H,3,6,10H2 |
InChI Key |
DNJJXTGHLCEGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.